molecular formula C36H36N6O4S2 B2871573 N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(2,3-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide CAS No. 362505-77-9

N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(2,3-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide

Cat. No. B2871573
CAS RN: 362505-77-9
M. Wt: 680.84
InChI Key: NHWXLYVFTAIZFQ-UHFFFAOYSA-N
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Description

N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(2,3-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide is a useful research compound. Its molecular formula is C36H36N6O4S2 and its molecular weight is 680.84. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Activity

Compounds with structures incorporating elements such as the 1,2,4-triazole ring and phenylacetamide derivatives have been synthesized and evaluated for their anticonvulsant activities. For instance, derivatives bearing 5-membered heterocyclic rings like pyrazole, 1,2,4-triazole, and imidazole at specific positions have shown promising results in anticonvulsant activity assessments (Tarikogullari et al., 2010). These findings suggest that similar compounds, including those with pyrazole and triazole motifs, might possess significant neurological benefits.

Anti-inflammatory Activity

Derivatives featuring pyrazole and acetamide functionalities have been synthesized and demonstrated notable anti-inflammatory activities. For example, a series of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides exhibited significant anti-inflammatory effects (Sunder & Maleraju, 2013). This indicates the potential of structurally similar compounds in treating inflammation-related conditions.

Antitumor Activity

Compounds integrating the thiophene moiety along with pyrazole and thiazole groups have shown promising antitumor activities. Research into 1,4-bis(1-(5-(aryldiazenyl)thiazol-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)benzenes has revealed compounds with notable efficacy against hepatocellular carcinoma (HepG2) cell lines (Gomha et al., 2016). This highlights the potential of molecules featuring similar structural characteristics in cancer research.

Antimicrobial Activity

Pyrazole and thiazole derivatives, especially those incorporating thiophene rings, have been evaluated for their antimicrobial efficacy. Some newly synthesized compounds have demonstrated potent antibacterial and antifungal activities, offering insights into the development of new antimicrobial agents (Mabkhot et al., 2016). This suggests that compounds with similar structural frameworks could serve as bases for the development of novel antimicrobial treatments.

properties

IUPAC Name

N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(2,3-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H36N6O4S2/c1-23-11-8-15-28(24(23)2)41-32(21-37-33(43)19-25-12-6-5-7-13-25)38-39-36(41)48-22-34(44)42-29(20-27(40-42)31-17-10-18-47-31)26-14-9-16-30(45-3)35(26)46-4/h5-18,29H,19-22H2,1-4H3,(H,37,43)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHWXLYVFTAIZFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=NN=C2SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=C(C(=CC=C5)OC)OC)CNC(=O)CC6=CC=CC=C6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H36N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

680.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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